3-TERT-BUTYL-1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA
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Overview
Description
3-TERT-BUTYL-1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a tert-butyl group, a dichloro-substituted pyridine ring, and a carbonyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-TERT-BUTYL-1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA typically involves the reaction of 2,6-dichloro-4-methylpyridine-3-carboxylic acid with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a base or an acid to facilitate the formation of the urea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including crystallization and filtration, are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
3-TERT-BUTYL-1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The dichloro-substituted pyridine ring allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the replacement of chlorine atoms with the nucleophilic groups.
Scientific Research Applications
3-TERT-BUTYL-1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-TERT-BUTYL-1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-methylpyridine-3-carboxylic acid: A precursor in the synthesis of the compound.
tert-Butyl isocyanate: Another precursor used in the synthesis.
Other urea derivatives: Compounds with similar urea linkages but different substituents.
Uniqueness
3-TERT-BUTYL-1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA is unique due to the combination of its tert-butyl group, dichloro-substituted pyridine ring, and urea moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
N-(tert-butylcarbamoyl)-2,6-dichloro-4-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O2/c1-6-5-7(13)15-9(14)8(6)10(18)16-11(19)17-12(2,3)4/h5H,1-4H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNGOPKPFTXPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC(=O)NC(C)(C)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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